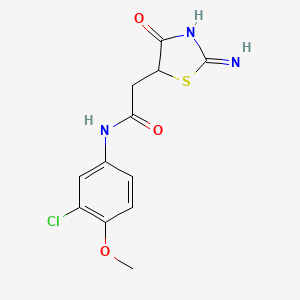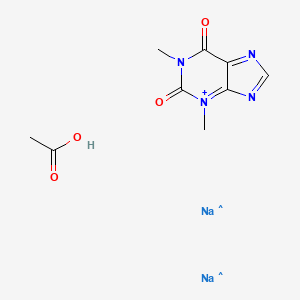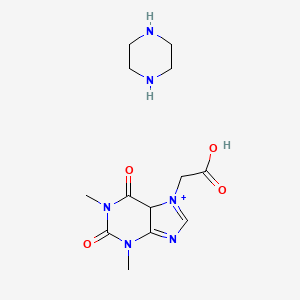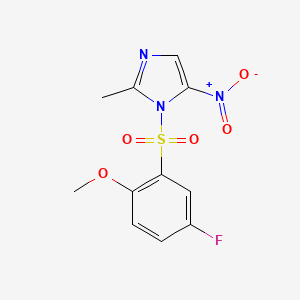
Alloc-Trp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloc-Trp-OH, also known as N-allyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid’s functional groups. The Alloc group is particularly useful due to its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts.
Vorbereitungsmethoden
Alloc-Trp-OH can be synthesized through various methods. One common approach involves the protection of the amino group of tryptophan with the allyloxycarbonyl (Alloc) group. This can be achieved by reacting tryptophan with allyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Analyse Chemischer Reaktionen
Alloc-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen donor like phenylsilane. .
Coupling Reactions: this compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Wissenschaftliche Forschungsanwendungen
Alloc-Trp-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Wirkmechanismus
The mechanism of action of Alloc-Trp-OH primarily involves its role as a protecting group in peptide synthesis. The Alloc group protects the amino group of tryptophan, preventing it from participating in unwanted side reactions during the synthesis process. The Alloc group can be selectively removed under mild conditions using palladium catalysts, allowing for the controlled deprotection of the amino group .
Vergleich Mit ähnlichen Verbindungen
Alloc-Trp-OH can be compared with other protected amino acids, such as:
Boc-Trp-OH (tert-butyloxycarbonyl-L-tryptophan): Boc-Trp-OH uses the Boc group as a protecting group, which is stable under basic conditions and can be removed using acids like trifluoroacetic acid.
Fmoc-Trp-OH (9-fluorenylmethoxycarbonyl-L-tryptophan): Fmoc-Trp-OH uses the Fmoc group, which is stable under acidic conditions and can be removed using bases like piperidine.
Cbz-Trp-OH (benzyloxycarbonyl-L-tryptophan): Cbz-Trp-OH uses the Cbz group, which can be removed through hydrogenolysis using palladium on carbon.
This compound is unique in its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts, making it a versatile protecting group in peptide synthesis .
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
(2R)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI-Schlüssel |
LAGUHCRPQDBLGF-CYBMUJFWSA-N |
Isomerische SMILES |
C=CCOC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B12344871.png)
![9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12344877.png)
![ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
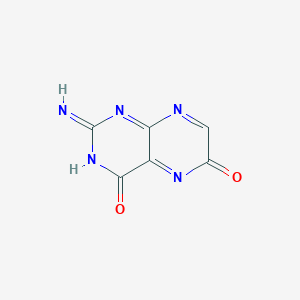
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B12344884.png)
